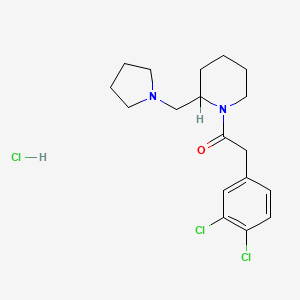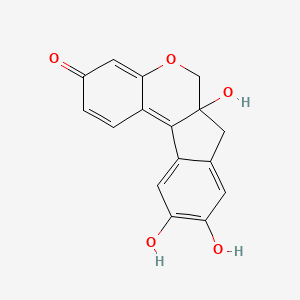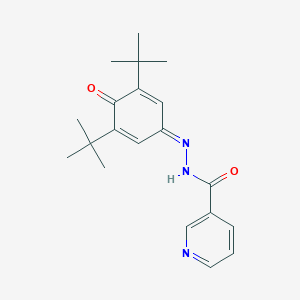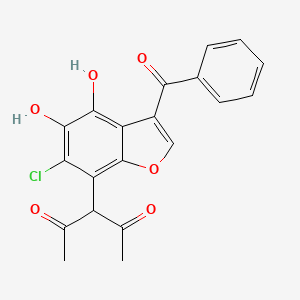
ML016
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ML016: is a maintenance liquid primarily used for cleaning and maintaining inkjet printers. It is designed to ensure the smooth operation of the printer by preventing clogging and maintaining the quality of the print heads. The compound is known for its effectiveness in dissolving and removing ink residues, thereby extending the lifespan of the printer.
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary component of ML016 is 3-methoxy-N,N-dimethylpropionamide . The synthesis of this compound involves the reaction of 3-methoxypropionyl chloride with dimethylamine under controlled conditions. The reaction is typically carried out in an inert atmosphere to prevent any side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound involves the large-scale synthesis of 3-methoxy-N,N-dimethylpropionamide . The process includes:
Reacting 3-methoxypropionyl chloride: with in a solvent such as .
Purification: of the product through distillation or recrystallization to achieve the desired purity.
Quality control: measures to ensure the consistency and effectiveness of the final product.
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: ML016 can undergo hydrolysis in the presence of water, leading to the formation of and .
Oxidation: The compound can be oxidized under specific conditions to form .
Substitution: this compound can participate in substitution reactions where the group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous acid/base solutions.
Oxidation: Oxidizing agents such as or .
Substitution: Nucleophiles such as or under appropriate conditions.
Major Products:
- 3-methoxypropionic acid
- Dimethylamine
Scientific Research Applications
Chemistry: ML016 is used as a solvent and reagent in various chemical reactions due to its stability and reactivity. It is particularly useful in organic synthesis and analytical chemistry.
Biology: In biological research, this compound is used to clean and maintain laboratory equipment, ensuring the accuracy and reliability of experimental results.
Medicine: While not directly used in medical treatments, this compound plays a crucial role in maintaining medical imaging equipment, such as inkjet printers used for printing medical images.
Industry: this compound is widely used in the printing industry to maintain the performance of inkjet printers. It ensures high-quality prints and reduces the frequency of printer maintenance.
Mechanism of Action
Molecular Targets and Pathways: The primary mechanism of action of ML016 involves the dissolution of ink residues. The 3-methoxy-N,N-dimethylpropionamide molecule interacts with the ink particles, breaking them down and preventing them from clogging the print heads. This action is facilitated by the solvent properties of the compound, which allow it to penetrate and dissolve the ink residues effectively.
Comparison with Similar Compounds
- N,N-dimethylformamide (DMF)
- N,N-dimethylacetamide (DMAc)
- N-methyl-2-pyrrolidone (NMP)
Comparison:
- N,N-dimethylformamide (DMF): Similar to ML016, DMF is a solvent used in various chemical reactions. DMF has a higher boiling point and is more toxic compared to this compound.
- N,N-dimethylacetamide (DMAc): DMAc is another solvent with similar properties to this compound. It is used in the production of synthetic fibers and plastics. DMAc is more volatile and has a higher toxicity level.
- N-methyl-2-pyrrolidone (NMP): NMP is a versatile solvent used in the electronics and pharmaceutical industries. It has a higher boiling point and is more polar compared to this compound, making it suitable for different applications.
Uniqueness of this compound: this compound stands out due to its specific formulation for maintaining inkjet printers. Its effectiveness in dissolving ink residues and its relatively low toxicity make it a preferred choice for this application.
Properties
CAS No. |
352553-38-9 |
|---|---|
Molecular Formula |
C20H15ClO6 |
Molecular Weight |
386.8 g/mol |
IUPAC Name |
3-(3-benzoyl-6-chloro-4,5-dihydroxy-1-benzofuran-7-yl)pentane-2,4-dione |
InChI |
InChI=1S/C20H15ClO6/c1-9(22)13(10(2)23)15-16(21)19(26)18(25)14-12(8-27-20(14)15)17(24)11-6-4-3-5-7-11/h3-8,13,25-26H,1-2H3 |
InChI Key |
IIXFNJQVQREYEM-UHFFFAOYSA-N |
SMILES |
CC(=O)C(C1=C2C(=C(C(=C1Cl)O)O)C(=CO2)C(=O)C3=CC=CC=C3)C(=O)C |
Canonical SMILES |
CC(=O)C(C1=C2C(=C(C(=C1Cl)O)O)C(=CO2)C(=O)C3=CC=CC=C3)C(=O)C |
Synonyms |
3-(3-Benzoyl-6-chloro-4,5-dihydroxy-1-benzofuran-7-yl)pentane-2,4-dione |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


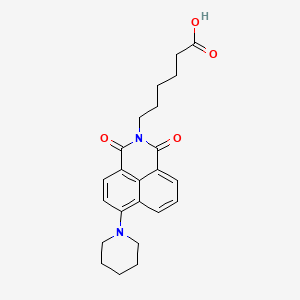
![(4aR,5S,8R)-9-(pyridin-3-yl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d]thiazol-2-one](/img/structure/B1663157.png)
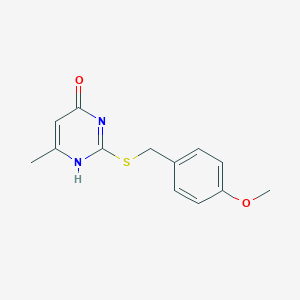
![4-(4-Methoxy-1h-Pyrrolo[2,3-B]pyridin-3-Yl)pyrimidin-2-Amine](/img/structure/B1663161.png)

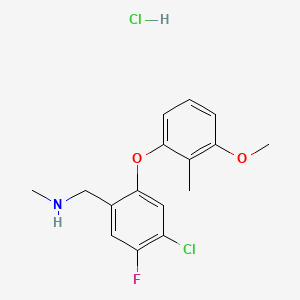
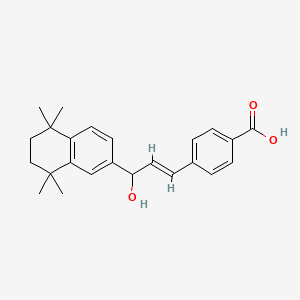
![2-[4-(2,5-Dichlorothiophen-3-yl)-1,3-thiazol-2-yl]guanidine](/img/structure/B1663168.png)
![3-chloro-2-methyl-N-[4-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]benzenesulfonamide;hydrochloride](/img/structure/B1663171.png)

![2-[3-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)prop-1-enyl]-1,3,3-trimethyl-3H-indolium iodide](/img/structure/B1663173.png)
